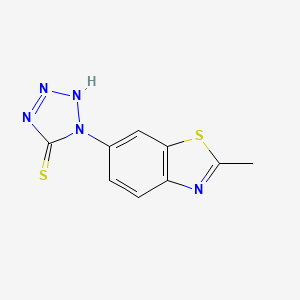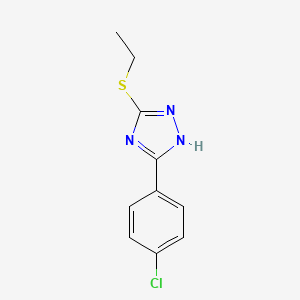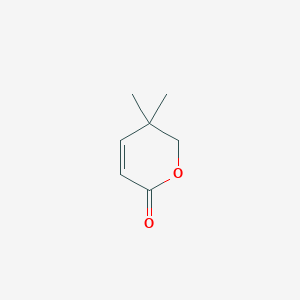
2H-Pyran-2-one, 5,6-dihydro-5,5-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran-2-one, 5,6-dihydro-5,5-dimethyl- is a chemical compound with the molecular formula C7H10O2 It is a derivative of pyranone, characterized by the presence of two methyl groups at the 5th position and a hydrogenated 6th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, 5,6-dihydro-5,5-dimethyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4,4-dimethyl-1,3-dioxane-2-one with a suitable nucleophile can lead to the formation of the desired compound. Another method includes the use of Grignard reagents in the presence of a catalyst such as copper iodide to facilitate the conjugate addition to the pyranone ring .
Industrial Production Methods
Industrial production of 2H-Pyran-2-one, 5,6-dihydro-5,5-dimethyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to produce this compound efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyran-2-one, 5,6-dihydro-5,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyranone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups attached to the pyranone ring .
Applications De Recherche Scientifique
2H-Pyran-2-one, 5,6-dihydro-5,5-dimethyl- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biochemical pathways.
Industry: The compound is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 2H-Pyran-2-one, 5,6-dihydro-5,5-dimethyl- exerts its effects involves interactions with specific molecular targets and pathways. For instance, it can act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes. The exact mechanism depends on the context of its application, such as its role in enzyme inhibition or as a ligand in receptor binding studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Pyran-2-one, 5,6-dihydro-: Lacks the dimethyl substitution, resulting in different chemical properties and reactivity.
2H-Pyran-2-one, 5,6-dihydro-3,5,5-trimethyl-: Contains an additional methyl group, leading to variations in steric and electronic effects.
2H-Pyran-2-one, tetrahydro-5,6-dimethyl-: Fully hydrogenated, affecting its stability and reactivity .
Uniqueness
2H-Pyran-2-one, 5,6-dihydro-5,5-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and in research focused on understanding its interactions with biological targets .
Propriétés
Numéro CAS |
54269-57-7 |
|---|---|
Formule moléculaire |
C7H10O2 |
Poids moléculaire |
126.15 g/mol |
Nom IUPAC |
3,3-dimethyl-2H-pyran-6-one |
InChI |
InChI=1S/C7H10O2/c1-7(2)4-3-6(8)9-5-7/h3-4H,5H2,1-2H3 |
Clé InChI |
HNFPRHTVAPFKIC-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC(=O)C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


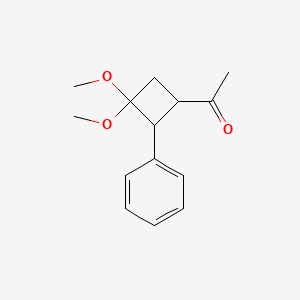
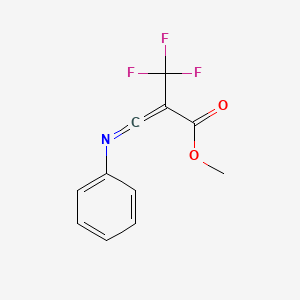
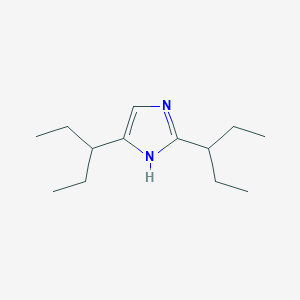
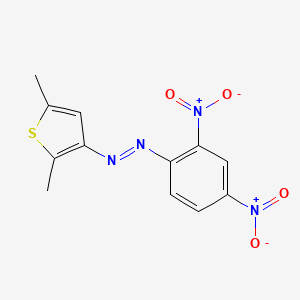
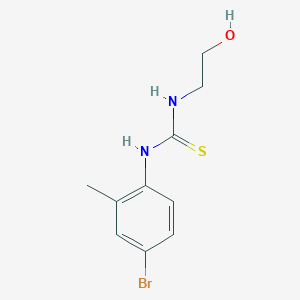
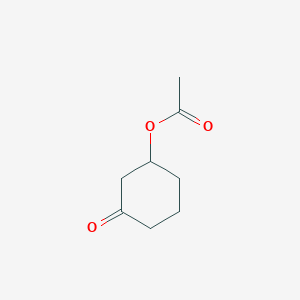
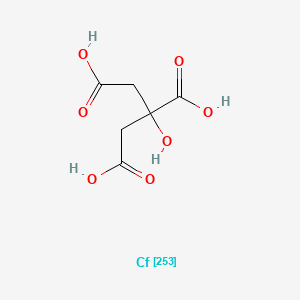
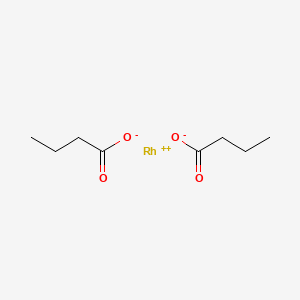

![N-{2-Nitro-4-[(pyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B14635654.png)
